

commercial availability and suppliers of 3-(3-Bromophenyl)oxetan-3-ol

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Compound of Interest

Compound Name: 3-(3-Bromophenyl)oxetan-3-OL

Cat. No.: B1444068

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An In-Depth Technical Guide to **3-(3-Bromophenyl)oxetan-3-ol** for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of **3-(3-Bromophenyl)oxetan-3-ol**, a crucial building block for professionals in drug discovery and medicinal chemistry. We will explore its chemical properties, commercial availability, synthetic utility, and strategic applications, offering field-proven insights into its role in modern pharmaceutical development.

The Strategic Importance of the Oxetane Moiety in Drug Design

The oxetane ring, a four-membered oxygen-containing heterocycle, has emerged as a highly valuable motif in drug discovery.^[1] Its incorporation into a lead molecule can profoundly and beneficially alter key physicochemical properties. Unlike commonly used functionalities like gem-dimethyl or carbonyl groups, the oxetane unit can simultaneously improve aqueous solubility, enhance metabolic stability, and adjust lipophilicity.^{[2][3]} **3-(3-Bromophenyl)oxetan-3-ol** serves as a key intermediate, providing a synthetically accessible entry point to this privileged structural class. The bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling rapid diversification of molecular scaffolds.

Core Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its effective application in synthesis and screening. The key characteristics of **3-(3-Bromophenyl)oxetan-3-ol** are summarized below.

Property	Value	Source
CAS Number	1379811-98-9	[4]
Molecular Formula	C ₉ H ₉ BrO ₂	[4]
Molecular Weight	229.07 g/mol	[4]
IUPAC Name	3-(3-bromophenyl)oxetan-3-ol	[4]
InChI Key	YPFCZNOBTKPTHB-UHFFFAOYSA-N	[4]
Canonical SMILES	C1C(O)(COC1)C2=CC(=CC=C2)Br	[4]
Physical Form	Solid	[5]
Typical Purity	≥96-97%	[4]
Storage	Sealed in a dry environment at 2-8°C	

Commercial Availability and Sourcing

3-(3-Bromophenyl)oxetan-3-ol is readily available from a range of specialized chemical suppliers. This accessibility is critical for researchers requiring a reliable supply chain for both initial discovery and scale-up activities. The following table details prominent suppliers and their typical offerings.

Supplier	Product / Catalog No.	Purity	Available Quantities
Fluorochem	F475001	96%	100 mg, 250 mg, 500 mg, 1 g, 5 g, 10 g
Chiralen	3955275	97%	100 mg, 250 mg, 1 g
Appretech Scientific	APT005400	N/A	Inquiry-based
Abovchem	AC544094	95%	100 mg, 250 mg, 1 g, 5 g, Bulk Inquiry

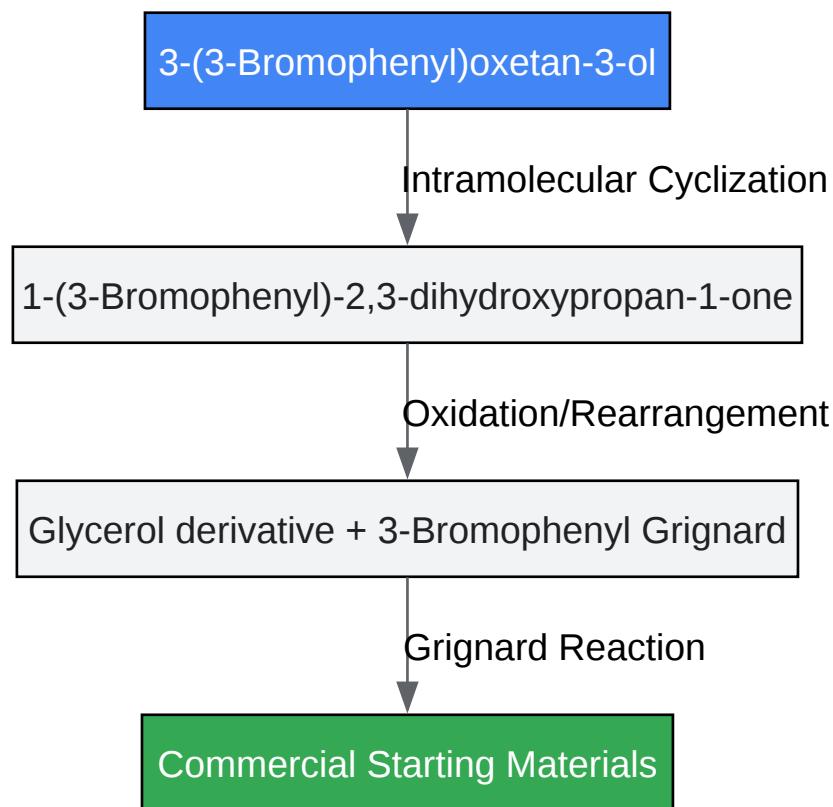
Note: While some major suppliers like Sigma-Aldrich and ChemScene list the para-isomer (3-(4-Bromophenyl)oxetan-3-ol), their catalogs indicate a broad capability in oxetane chemistry, suggesting custom synthesis of the meta-isomer is often feasible.[\[5\]](#)[\[6\]](#)

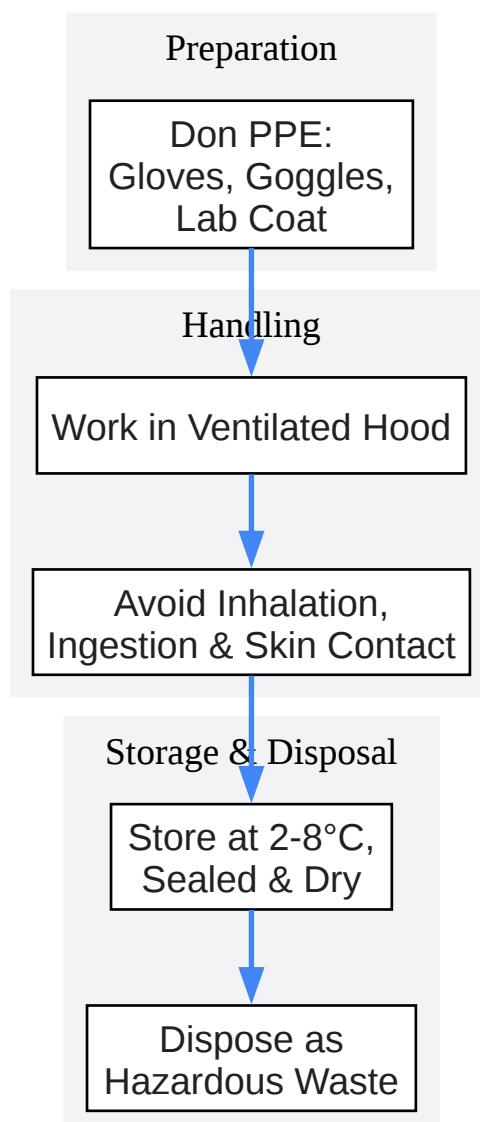
Synthetic Utility and Chemical Reactivity

The true value of **3-(3-Bromophenyl)oxetan-3-ol** lies in its synthetic versatility. The oxetane ring itself, while stable under many conditions, can be strategically opened, and the tertiary alcohol can be functionalized.

General Synthesis of the Oxetane Core

While specific vendor-proprietary syntheses for this exact molecule are not public, the general construction of the oxetan-3-ol core is well-documented. Common strategies include the intramolecular cyclization of appropriately substituted diol precursors or the gold-catalyzed oxidative cyclization of propargyl alcohols.[\[2\]](#)[\[7\]](#)[\[8\]](#) A simplified retrosynthetic analysis highlights the key disconnection approach.



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